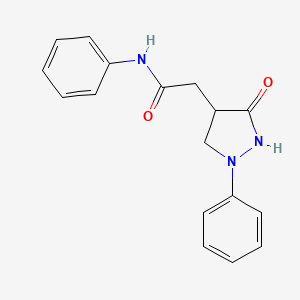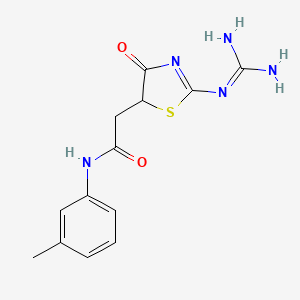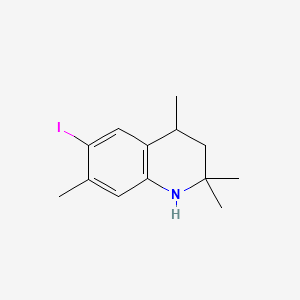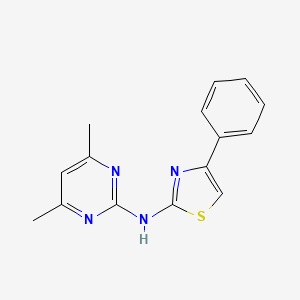
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is a chemical compound belonging to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with phenyl groups and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide typically involves the condensation of 1-phenyl-3,5-pyrazolidinedione with carbonyl compounds in the presence of a suitable catalyst. The reaction is often carried out in refluxing dioxane or glacial acetic acid to yield the desired product . The exocyclic olefinic bond at position 4 in derivatives is highly reactive towards oxidation using hydrogen peroxide in an alkaline medium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield highly functionalized pyrazolidinone derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide has a wide range of scientific research applications, including:
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
- 2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
Uniqueness
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for further research and development.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(18-14-7-3-1-4-8-14)11-13-12-20(19-17(13)22)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,21)(H,19,22) |
InChIキー |
DINNCXJKHRQUEV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NN1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
![N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14940973.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940976.png)
![2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B14940979.png)
![2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid](/img/structure/B14940984.png)

![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)
![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)

![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)

![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14941062.png)
